molecular formula C17H23N5 B11624699 N'-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine CAS No. 332073-85-5

N'-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine

Cat. No.: B11624699
CAS No.: 332073-85-5
M. Wt: 297.4 g/mol
InChI Key: BWRDWZMTGISINW-UHFFFAOYSA-N
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Description

N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine is a synthetic organic compound characterized by its unique structure, which includes a butylphenyl group and a dimethylpyrimidinyl group attached to a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine typically involves the following steps:

  • Formation of the Butylphenyl Intermediate:

    • Starting with 4-butylaniline, the compound is nitrated to form 4-butyl-2-nitroaniline.
    • Reduction of the nitro group yields 4-butyl-1,2-diaminobenzene.
  • Synthesis of the Dimethylpyrimidinyl Intermediate:

    • 4,6-dimethylpyrimidine-2-amine is synthesized from 2,4,6-trimethylpyrimidine through selective demethylation.
  • Coupling Reaction:

    • The butylphenyl intermediate is reacted with the dimethylpyrimidinyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final guanidine compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butylphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidinyl ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidation of the butyl group can yield 4-butylbenzoic acid.
  • Reduction of the pyrimidinyl ring can produce 4,6-dimethyl-1,2,3,4-tetrahydropyrimidine derivatives.
  • Substitution reactions can introduce nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a ligand in receptor studies, particularly in the context of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors.

    Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to the desired therapeutic or biological effect. This could involve the modulation of signaling pathways, such as the MAPK/ERK pathway in cancer cells.

Comparison with Similar Compounds

N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine can be compared with other guanidine derivatives:

    Similar Compounds:

Uniqueness:

  • The presence of both butylphenyl and dimethylpyrimidinyl groups in N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine provides a unique combination of hydrophobic and electronic properties, making it distinct from other guanidine derivatives. This uniqueness can influence its binding affinity and specificity towards certain biological targets, enhancing its potential applications in medicinal chemistry and drug development.

Properties

CAS No.

332073-85-5

Molecular Formula

C17H23N5

Molecular Weight

297.4 g/mol

IUPAC Name

1-(4-butylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

InChI

InChI=1S/C17H23N5/c1-4-5-6-14-7-9-15(10-8-14)21-16(18)22-17-19-12(2)11-13(3)20-17/h7-11H,4-6H2,1-3H3,(H3,18,19,20,21,22)

InChI Key

BWRDWZMTGISINW-UHFFFAOYSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N

Origin of Product

United States

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